molecular formula C30H44O4 B037809 Uralenolide CAS No. 111150-27-7

Uralenolide

Cat. No.: B037809
CAS No.: 111150-27-7
M. Wt: 468.7 g/mol
InChI Key: RIARKSMMKCXBML-MTKVKGGCSA-N
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Description

The compound (1S,2R,5S,6R,9R,10S,11S,14S,15R,21S)-11-Hydroxy-10-(hydroxymethyl)-2,5,6,10,14,21-hexamethyl-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracosa-16,18-dien-22-one is a complex organic molecule with a unique hexacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including cyclization reactions to form the hexacyclic core and subsequent functionalization to introduce the hydroxyl and hydroxymethyl groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carbonyl group can produce secondary or tertiary alcohols.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and hydroxymethyl groups can form hydrogen bonds with these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hexacyclic molecules with hydroxyl and hydroxymethyl functional groups, such as:

  • (1S,2R,5S,6R,9R,10S,11S,14S,15R,21S)-11-Hydroxy-10-(hydroxymethyl)-2,5,6,10,14,21-hexamethyl-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracosa-16,18-dien-22-one
  • (1S,2R,5S,6R,9R,10S,11S,14S,15R,21S)-11-Hydroxy-10-(hydroxymethyl)-2,5,6,10,14,21-hexamethyl-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracosa-16,18-dien-22-one

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of multiple functional groups, which contribute to its diverse reactivity and potential applications. Its hexacyclic structure also distinguishes it from other similar compounds, providing unique properties and interactions.

Properties

CAS No.

111150-27-7

Molecular Formula

C30H44O4

Molecular Weight

468.7 g/mol

IUPAC Name

(1S,2R,5S,6R,9R,10S,11S,14S,15R,21S)-11-hydroxy-10-(hydroxymethyl)-2,5,6,10,14,21-hexamethyl-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracosa-16,18-dien-22-one

InChI

InChI=1S/C30H44O4/c1-25-15-19-18-7-8-21-27(3)11-10-22(32)28(4,17-31)20(27)9-12-30(21,6)29(18,5)14-13-26(19,2)23(16-25)34-24(25)33/h7-8,20-23,31-32H,9-17H2,1-6H3/t20-,21-,22+,23+,25+,26-,27+,28-,29-,30-/m1/s1

InChI Key

RIARKSMMKCXBML-MTKVKGGCSA-N

SMILES

CC12CCC(C(C1CCC3(C2C=CC4=C5CC6(CC(C5(CCC43C)C)OC6=O)C)C)(C)CO)O

Isomeric SMILES

C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2C=CC4=C5C[C@]6(C[C@@H]([C@@]5(CC[C@]43C)C)OC6=O)C)C)(C)CO)O

Canonical SMILES

CC12CCC(C(C1CCC3(C2C=CC4=C5CC6(CC(C5(CCC43C)C)OC6=O)C)C)(C)CO)O

Synonyms

uralenolide

Origin of Product

United States

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